molecular formula C14H22ClN B3078784 N-(3-Methylbenzyl)cyclohexanamine hydrochloride CAS No. 1054552-66-7

N-(3-Methylbenzyl)cyclohexanamine hydrochloride

Cat. No.: B3078784
CAS No.: 1054552-66-7
M. Wt: 239.78 g/mol
InChI Key: FAHRAKVAWLWOQF-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)cyclohexanamine hydrochloride is a secondary amine derivative featuring a cyclohexanamine backbone substituted with a 3-methylbenzyl group.

Key characteristics inferred from structurally similar compounds include:

  • Molecular formula: Likely C₁₄H₂₀ClN (based on substituent analysis).
  • Structural features: A cyclohexane ring bonded to an amine group, which is further substituted with a 3-methylbenzyl moiety.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;/h5-7,10,14-15H,2-4,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRAKVAWLWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)cyclohexanamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with cyclohexanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(3-Methylbenzyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexanamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications References
N-(3-Methylbenzyl)cyclohexanamine hydrochloride C₁₄H₂₀ClN* ~239.8 3-Methylbenzyl Discontinued; limited current use
N-Benzylcyclohexylamine hydrochloride C₁₃H₁₉N·HCl 225.8 Benzyl Cutting agent in MDMA; forensic marker
N-[(2-Fluorophenyl)methyl]cyclohexanamine hydrochloride C₁₃H₁₈ClFN 243.75 2-Fluorobenzyl Enhanced polarity due to fluorine
N-(2,2,2-Trifluoroethyl)cyclohexanamine hydrochloride C₈H₁₅ClF₃N 217.66 Trifluoroethyl High lipophilicity; potential CNS activity
N-(1-Phenylethyl)cyclohexanamine hydrochloride C₁₄H₂₁ClN 239.788 Phenethyl Used in pharmacological research
N-(Cyclohexylmethyl)cyclohexanamine hydrochloride C₁₃H₂₆ClN 231.8 Cyclohexylmethyl High stability; industrial applications

*Inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Fluorobenzyl derivatives (e.g., ) exhibit moderate polarity due to the electronegative fluorine atom, improving solubility in polar solvents .

Biological Activity

N-(3-Methylbenzyl)cyclohexanamine hydrochloride is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanamine core substituted with a 3-methylbenzyl group. This unique structure influences its chemical reactivity and biological interactions. The compound can be synthesized through a nucleophilic substitution reaction between cyclohexanamine and 3-methylbenzyl chloride under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound appears to modulate various biological pathways by binding to these targets, although detailed mechanistic studies are still ongoing.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

Toxicology and Safety

The safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments are necessary to determine its safety in humans, particularly given the structural similarities to other compounds associated with adverse effects . Current literature suggests that while some related compounds have been linked to severe toxicity, specific data on this compound's safety remain scarce.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential effects and applications:

  • Case Study 1 : A study examining related amines reported varying degrees of cytotoxicity against human tumor cell lines, suggesting a need for further exploration into the anticancer potential of this compound .
  • Case Study 2 : Research on novel hallucinogens has highlighted the importance of structural characteristics in determining biological activity. Although this compound has not been directly studied in this context, understanding these relationships can inform future investigations into its effects .

Summary of Biological Activities

Activity TypeEvidence LevelNotes
NeuropharmacologicalPreliminaryPotential influence on neurotransmitters
AntimicrobialLimitedFurther studies required
CytotoxicityVariableRelated compounds show varying effects
ToxicologyUnknownSafety profile not yet established

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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